
ITK inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-[[5-[(4-acetyl-1-piperazinyl)-oxomethyl]-4-methoxy-2-methylphenyl]thio]-2-thiazolyl]-4-[(3-methylbutan-2-ylamino)methyl]benzamide is a member of benzamides.
Applications De Recherche Scientifique
T-Cell Signaling and Immune Responses
ITK (Interleukin-2-inducible T-cell kinase) plays a pivotal role in T-cell signaling, impacting the pathogenesis of infectious, autoimmune, and neoplastic diseases. The inhibition of ITK can shift Th2 immunity towards Th1-based immune responses, potentially offering therapeutic utility across a range of diseases. Ibrutinib, a known BTK inhibitor, has been identified as an effective ITK inhibitor due to significant homology between ITK and BTK, demonstrating broad therapeutic potential through modulation of T-cell signaling (Dubovsky et al., 2013).
Development and Design of ITK Inhibitors
Advancements in the design and discovery of ITK inhibitors have been marked by the exploration of various chemical scaffolds, with a focus on achieving selectivity and potency in modulating T-cell functions. This includes the structure-based design of potent and selective novel inhibitors, such as the 3-aminopyrid-2-ones, which were developed to address autoimmune and allergic diseases by inhibiting T-cell functions (Charrier et al., 2011). Furthermore, the discovery of irreversible inhibitors targeting cysteine in the ATP pocket of ITK underscores the innovative approaches being employed to develop drugs with potent, selective, and durable actions, specifically for inflammatory conditions like asthma (Harling et al., 2013).
ITK Inhibition for T-cell Mediated Diseases
ITK signaling is integral to various T-cell-mediated diseases, making ITK a compelling target for therapeutic intervention. Inhibition of ITK signaling has shown promise in preclinical models for T-cell malignancies and other diseases driven by T-cell or NK cell activity. Novel ITK inhibitors like PRN694 have demonstrated the ability to block T-cell and NK cell activation, providing insights into the therapeutic potential of ITK inhibition in autoimmune, inflammatory, and malignant diseases (Zhong et al., 2014).
ITK in Melanoma
Beyond T-cell mediated diseases, ITK expression has been implicated in melanoma, with ITK promoter hypomethylation observed in melanomas compared to nevi. The aberrant expression of ITK in melanoma suggests a novel role for ITK beyond immune cells, promoting tumor development and progression. This highlights the potential of ITK inhibitors for treating melanoma, supported by preclinical evidence showing reduced tumor growth in melanoma models treated with ITK inhibitors (Carson et al., 2015).
Propriétés
Numéro CAS |
439574-61-5 |
|---|---|
Formule moléculaire |
C31H39N5O4S2 |
Poids moléculaire |
609.8 g/mol |
Nom IUPAC |
N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3-methylbutan-2-ylamino)methyl]benzamide |
InChI |
InChI=1S/C31H39N5O4S2/c1-19(2)21(4)32-17-23-7-9-24(10-8-23)29(38)34-31-33-18-28(42-31)41-27-16-25(26(40-6)15-20(27)3)30(39)36-13-11-35(12-14-36)22(5)37/h7-10,15-16,18-19,21,32H,11-14,17H2,1-6H3,(H,33,34,38) |
Clé InChI |
RRHONYZEMUNMJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC |
SMILES canonique |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





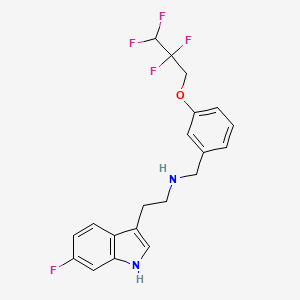
![(2S,3R,4R)-4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B1259172.png)
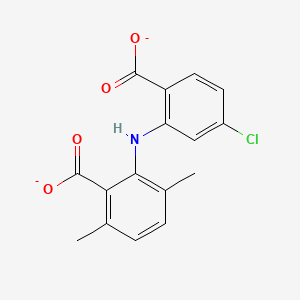
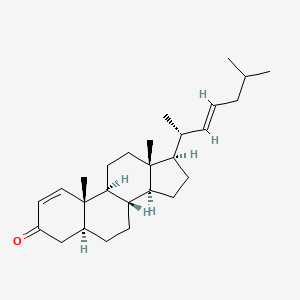
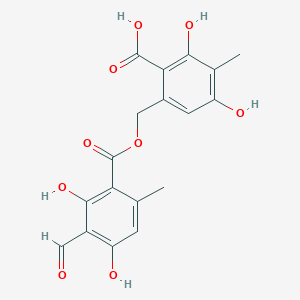
![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B1259181.png)
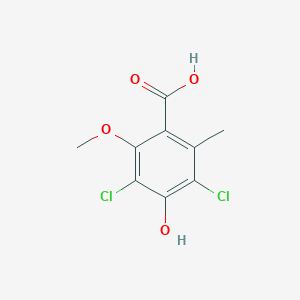
![(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol](/img/structure/B1259183.png)
![(E)-6-(2,5-dihydroxy-3-methylphenyl)-1-[(6S,7R)-2,4-dihydroxy-6,7,9,9-tetramethyl-7-bicyclo[4.2.1]nona-2,4-dienyl]-4-methylhex-4-en-2-one](/img/structure/B1259184.png)
![[(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B1259186.png)

![N-[4-(Dimethylamino)phenyl]pyridine-2-methaneimine](/img/structure/B1259188.png)